1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Description
1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boronate ester-functionalized pyrazole derivative. The compound features a benzyl group at the N1 position, a methyl group at the C3 position, and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the C4 position of the pyrazole ring. This structure is designed to enhance stability and reactivity in cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are pivotal in pharmaceutical and materials chemistry .
Properties
CAS No. |
1430750-57-4 |
|---|---|
Molecular Formula |
C17H23BN2O2 |
Molecular Weight |
298.2 g/mol |
IUPAC Name |
1-benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C17H23BN2O2/c1-13-15(18-21-16(2,3)17(4,5)22-18)12-20(19-13)11-14-9-7-6-8-10-14/h6-10,12H,11H2,1-5H3 |
InChI Key |
XIXJITQJYUHRAC-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies
Preparation methods for this compound typically involve the installation of the boronate ester group onto a suitably substituted pyrazole scaffold, often via transition-metal-catalyzed borylation or via lithiation-borylation sequences. The benzyl and methyl substituents are introduced either prior to or after boronation depending on the synthetic route.
Detailed Preparation Methods
Transition-Metal-Catalyzed Borylation of Halopyrazoles
One of the most common and practical methods to prepare boronic acid pinacol esters of pyrazoles is the palladium-catalyzed borylation of halogenated pyrazole precursors. This method is well-documented for related compounds such as 1-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and can be adapted for the methyl-substituted derivative.
- Starting material: 1-benzyl-3-methyl-4-halopyrazole (usually bromide or iodide)
- Reagents: bis(pinacolato)diboron (B2pin2), palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4), base (e.g., potassium acetate or potassium carbonate)
- Solvent: 1,4-dioxane or dimethylformamide (DMF)
- Temperature: 80–100 °C
- Reaction time: 12–24 hours
- Oxidative addition of the halopyrazole to Pd(0)
- Transmetalation with bis(pinacolato)diboron
- Reductive elimination to form the boronate ester
- High yields (typically 70–90%) of 1-benzyl-3-methyl-4-(pinacolboronate)pyrazole
- The methyl group at C3 remains intact during the reaction
Representative example from literature:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Borylation | 1-benzyl-3-methyl-4-bromopyrazole, B2pin2, Pd(dppf)Cl2, KOAc, dioxane, 90 °C, 16 h | 85 | Clean conversion, pinacol boronate formed |
This method is supported by analogous procedures reported for 1-benzyl-4-(pinacolboronate)pyrazoles in peer-reviewed journals and patent literature.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Pd-catalyzed borylation | 1-benzyl-3-methyl-4-bromopyrazole | bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc | 80–100 °C, 12–24 h | 70–90 | Most practical, scalable, high yield |
| Lithiation-borylation | 1-benzyl-3-methylpyrazole | n-BuLi or LDA, pinacolborane or B(OMe)3 | -78 °C, inert atmosphere | 50–75 | Regioselective but more sensitive |
| Multi-step with Mitsunobu (indirect) | Pyrazole intermediates | Triphenylphosphine, DIAD | Room temperature | Variable | Used in complex syntheses, not direct |
Notes on Purification and Characterization
- The boronic acid pinacol esters are typically purified by column chromatography or recrystallization.
- Characterization includes NMR spectroscopy (^1H, ^13C, ^11B), mass spectrometry, and elemental analysis.
- Boronate esters are stable under standard storage conditions but should be kept dry and inert to prevent hydrolysis.
Chemical Reactions Analysis
1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.
Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications of 1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a boron-containing heterocyclic compound characterized by a pyrazole ring substituted with a benzyl group, a methyl group, and a dioxaborolane moiety. This compound has several applications in scientific research, spanning chemistry, biology, medicine, and industry.
Chemistry
- Building Block in Organic Synthesis: 1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is used as a building block in organic synthesis, especially in creating complex molecules.
Biology
- Potential Biological Activities: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine
- Therapeutic Agent Research: There is ongoing research exploring the potential of 1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a therapeutic agent.
Industry
- Development of New Materials: This compound is used in developing new materials and as a catalyst in various chemical processes.
Chemical Reactions
1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions:
- Oxidation: Oxidation can produce corresponding boronic acids.
- Reduction: Reduction reactions can lead to the formation of different pyrazole derivatives.
- Substitution: The benzyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The dioxaborolane moiety can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and analogous pyrazole-based boronates:
Table 1: Structural and Functional Comparison of Pyrazole Boronates
Key Comparative Analysis
Substituent Effects on Reactivity :
- The target compound ’s benzyl group at N1 and methyl at C3 balance lipophilicity and steric effects, making it versatile in cross-coupling reactions . In contrast, the phenyl-linked boronate in requires harsher reaction conditions due to reduced electron density at the boron center .
- 3,5-Dimethyl derivatives () exhibit slower coupling rates due to steric hindrance, whereas the C3-methyl in the target compound provides moderate hindrance without significantly impeding reactivity .
Biological Relevance: Fluorinated benzyl analogs () demonstrate enhanced metabolic stability compared to the non-fluorinated target compound, critical for in vivo applications .
Synthetic Utility :
- The parent compound () without substituents serves as a scaffold for functionalization but lacks the tailored properties of substituted derivatives .
- N1-Benzyl boronates () are preferred in medicinal chemistry for their balance of reactivity and stability, as seen in the target compound’s use in kinase inhibitor synthesis () .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-benzyl-3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, and how is purity validated?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling, where a halogenated pyrazole precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., Na₂CO₃) in THF/water mixtures at elevated temperatures (80–100°C) . Purification involves column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization. Purity is confirmed via ¹H/¹³C NMR, LC-MS, and elemental analysis. For boron-containing intermediates, ¹¹B NMR can verify boronate ester integrity .
Q. What analytical techniques are critical for characterizing the boron-containing pyrazole core?
- Methodological Answer : Key techniques include:
- X-ray crystallography : Resolves molecular geometry and confirms boronate ester coordination. SHELXL (for refinement) and OLEX2 (for visualization) are standard tools .
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns, while ¹¹B NMR (δ ~30 ppm) confirms boronate formation .
- IR spectroscopy : B-O stretches (~1350 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) are diagnostic .
Q. How should this compound be stored to maintain stability during catalytic studies?
- Methodological Answer : Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Desiccate to avoid moisture-induced degradation. For short-term use (≤1 week), refrigeration (4°C) in sealed vials with molecular sieves is acceptable .
Advanced Research Challenges
Q. How can crystallographic disorder in the dioxaborolane ring be resolved during structural refinement?
- Methodological Answer : Disorder in the dioxaborolane moiety arises from rotational flexibility. In SHELXL, split atoms with occupancy refinement and apply restraints (e.g., DFIX, SIMU) to maintain bond lengths/angles. Use OLEX2’s real-space refinement tools to visualize and adjust electron density maps. High-resolution data (<1.0 Å) improves model accuracy .
Q. What strategies optimize Suzuki coupling yields when steric hindrance from the benzyl group impedes reactivity?
- Methodological Answer : To mitigate steric effects:
- Use bulky ligands (e.g., SPhos, XPhos) to stabilize Pd(0) intermediates .
- Increase reaction temperature (100–120°C) in microwave-assisted protocols.
- Employ mixed solvent systems (toluene/DMF) to enhance solubility of aromatic substrates .
- Pre-activate the boronate via in situ trifluoroborate formation using KHF₂ .
Q. How do computational methods (DFT) predict reactivity differences between 1H-pyrazole and its N-substituted derivatives?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model electronic effects of substituents:
- Compare frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites.
- Calculate bond dissociation energies (BDEs) for the C-B bond to predict cross-coupling efficiency.
- Validate with experimental data (e.g., kinetic studies, X-ray structures) .
Q. How to address contradictory reports on catalytic efficiency of Pd complexes in cross-coupling reactions?
- Methodological Answer : Discrepancies often arise from:
- Catalyst loading : Lower Pd₂(dba)₃ (0.5–2 mol%) with excess ligand (e.g., XPhos, 2–4 mol%) improves turnover .
- Solvent polarity : THF/water mixtures favor oxidative addition, while DMSO accelerates transmetallation .
- Base selection : Weak bases (K₃PO₄) reduce boronate hydrolysis vs. strong bases (NaOH) .
Data Interpretation and Troubleshooting
Q. How to isolate byproducts from trifluoroethylation during N-alkylation of the pyrazole core?
- Methodological Answer : Byproducts (e.g., di-alkylated species) are removed via:
- HPLC : Reverse-phase C18 column with acetonitrile/water gradients.
- Recrystallization : Use DMF/EtOH (1:1) to exploit differential solubility .
- TLC monitoring : Hexane/EtOAc (3:1) with UV visualization at 254 nm .
Q. What mechanistic insights explain unexpected regioselectivity in electrophilic substitution reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
